N1-phenethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
N1-phenethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Infrared Spectroscopy of Sulfonamide Derivatives
Research by Uno et al. (1963) on the infrared spectra of various sulfonamide derivatives, including N-phenyl-sulfonamide and its N-deuterated compounds, provides insights into the structural characterization of these compounds. This study highlights the importance of sulfonamide derivatives in understanding the electronic structure and bonding characteristics through spectroscopic methods, applicable in pharmaceutical and material sciences (Uno et al., 1963).
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
A series of arylsulfonamide derivatives synthesized by Rak et al. (2016) targeted α1-adrenoceptor antagonists with uroselective activity, demonstrating the therapeutic potential of these compounds in treating conditions related to the α1-adrenoceptor. This research illustrates the chemical diversity and bioactivity of sulfonamide derivatives in developing new pharmaceuticals (Rak et al., 2016).
Electrolyte Materials for Energy Storage
Shin and Cairns (2008) investigated a ternary mixture involving a pyrrolidinium compound as an electrolyte in Li/S cells, showcasing the role of sulfonamide derivatives in enhancing the performance of energy storage devices. This research underscores the potential of such compounds in developing advanced materials for batteries and supercapacitors (Shin & Cairns, 2008).
Organic Synthesis and Ligand Development
Alizadeh et al. (2008) described an effective route to functionalized N1-[(2,6-dimethyl-4-oxo-4H-pyran-3-yl)carbonyl]-1-arylsulfonamide derivatives, demonstrating the versatility of sulfonamide derivatives in organic synthesis and as potential reagents in heterocyclic synthesis and as chelating ligands. This highlights their importance in synthetic chemistry and material science applications (Alizadeh et al., 2008).
Sulfenylation of Pyrroles and Indoles
Gilow et al. (1991) explored the sulfenylation of 1-substituted pyrroles and indoles, a reaction critical for synthesizing various heterocyclic compounds with potential pharmaceutical and agrochemical applications. This study exemplifies the chemical transformations that sulfonamide derivatives can undergo, broadening their applicability in diverse scientific fields (Gilow et al., 1991).
Properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(22-14-13-17-8-3-1-4-9-17)21(26)23-16-18-10-7-15-24(18)29(27,28)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXHUXGEBPSWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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